molecular formula C8H4F3NS B156788 2-(Trifluoromethyl)phenyl isothiocyanate CAS No. 1743-86-8

2-(Trifluoromethyl)phenyl isothiocyanate

Cat. No.: B156788
CAS No.: 1743-86-8
M. Wt: 203.19 g/mol
InChI Key: FCEKLQPJGXIQRY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula CF3C6H4NCS. It is a colorless to light yellow liquid with a pungent odor. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2-(trifluoromethyl)aniline with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired isothiocyanate .

Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide. This reaction can be performed either as a one-pot process or a two-step approach, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)phenyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the isothiocyanate functional group.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development due to its ability to form stable thiourea derivatives.

    Industry: Utilized in the production of agrochemicals and dyestuffs .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules or other compounds. This reactivity is exploited in various applications, such as the formation of thiourea derivatives in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness

2-(Trifluoromethyl)phenyl isothiocyanate is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-isothiocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEKLQPJGXIQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353179
Record name 2-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1743-86-8
Record name 2-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-trifluoromethylaniline (4.1 ml, 0.0325 mol) is added dropwise at a temperature close to 20° C. and under an argon atmosphere to a mixture containing thiophosgene (2.5 ml, 0.0326 mol) in 43 ml of water. Agitation is carried out for twelve hours then 30 ml of ethyl acetate is added. The organic phase is extracted with water then with a solution of 10% sodium bicarbonate and finally with a solution of salt water. The organic phase is dried over magnesium sulphate and the solvent is evaporated off with a rotary evaporator. The product obtained (6.85 g, 100%) is in the form of a brown oil which is used immediately for the following reaction.
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
43 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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